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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

Get Quote

Two Types of Axitinib Impurity 2

The key distinction lies in their chemical structure and nature:

Impurity Name CAS Number
Molecular
Formula

Molecular
Weight (g/mol)

Chemical Name /
Description

Axitinib Nitroso
Impurity 2 [1] [2]

Not Assigned C7H4IN3O [1] [2] 273.0 [1] [2] 6-Iodo-1-nitroso-1H-
indazole [1] [2]

Axitinib Impurity
2 [3] [4]

1428728-83-9
[3] [4]

C44H36N8O2S2
[3] [4]

772.95 [3] [4] A dimeric impurity of
Axitinib [4]

The Nitroso Impurity is a nitrosated compound, which is a critical focus in pharmaceutical development

due to potential genotoxicity. The dimeric Axitinib Impurity 2 is a process-related impurity with a much

larger molecular weight.

Regulatory and Application Context

For the nitroso variant, suppliers indicate that it is used for analytical method development, method

validation, and Quality Control applications for Abbreviated New Drug Applications or during
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commercial production [1] [2]. It can be supplied as a reference standard, with traceability to

pharmacopeial standards offered based on feasibility [1] [2].

Recommended Experimental Protocols for Analysis

While specific experimental data for these impurities was not found in the search results, the following

protocols are standard for characterizing and controlling such impurities.

Protocol 1: HPLC Method for Impurity Separation and
Quantification

This is a primary technique for impurity analysis.

Sample Preparation: Prepare test solutions of the Axitinib drug substance or product and reference
solutions of the impurities at specified concentrations (e.g., 0.1-0.5%) using a suitable diluent (often a

mixture of water and organic solvent like acetonitrile or methanol).
Chromatographic Conditions:

Column: C18, 250 mm x 4.6 mm, 5 µm or equivalent.
Mobile Phase A: Aqueous buffer (e.g., 0.1% Formic acid or 10 mM Ammonium acetate).

Mobile Phase B: Organic solvent (Acetonitrile or Methanol).
Gradient Program: A linear gradient, for example: 0 min (20% B) -> 30 min (80% B) -> 35 min

(20% B) -> 40 min (20% B).
Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.
Detection: UV-Vis or PDA Detector, with wavelengths selected based on the impurity's

absorption (e.g., 235 nm, 254 nm).
Injection Volume: 10 µL.

System Suitability: The method should be validated for specificity, accuracy, precision, and linearity
according to ICH guidelines.

Protocol 2: Structural Elucidation using LC-MS

This technique confirms the identity and purity of the isolated impurity.
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Sample Introduction: The sample is introduced via an LC system (using conditions similar to

Protocol 1) into the mass spectrometer.
Ionization: Use Electrospray Ionization (ESI) in positive or negative mode.

Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF) to determine the accurate
mass of the molecular ion and fragments.

Data Analysis: The observed molecular weight and fragmentation pattern are compared with the
theoretical values for the target impurity to confirm its identity.

Important Considerations for Researchers

Nitroso Impurities: Pay special attention to the nitroso variant due to its potential as a mutagenic
impurity. Its control strategy should follow the principles of ICH M7(R1), which may require setting

specific, low limits based on compound-specific risk assessment.
Source and Documentation: When procuring impurity standards, ensure the supplier provides a

comprehensive Certificate of Analysis (CoA). The CoA should include data from techniques like
HPLC, MS, and 1H NMR to confirm the identity and purity of the standard [4].

Regulatory Feasibility: For the nitroso impurity, note that suppliers mention traceability to official
pharmacopeial standards (USP, EP) can be provided "based on feasibility" [1] [2], suggesting it may

not yet be officially monographized.

Practical Guidance for Method Development

The following workflow outlines a logical process for developing and validating an analytical method for

controlling Axitinib Impurity 2, incorporating the protocols described above.
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HPLC Method Scouting

Method Validation (ICH Q2(R1))

Start Method Development

HPLC Method Scouting

Define Target Impurity

LC-MS Confirmation

Obtain Pure Fraction

Column Screening
(e.g., C18, Phenyl)

Method Validation

Identity Confirmed

Establish Control Strategy

Validation Successful

Specificity

Mobile Phase Optimization
(pH, Buffer, Organic Modifier)

Gradient Profile Optimization

Wavelength Selection
(PDA Detection) Accuracy

Precision

Linearity & Range
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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